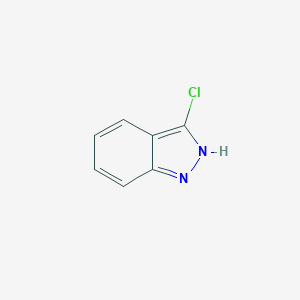

3-Chloro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHAGNNWDZSKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183363 | |

| Record name | 3-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29110-74-5 | |

| Record name | 3-Chloroindazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-1H-INDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV55A79UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-1H-indazole from Indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a vast spectrum of biological activities.[1][2][3] The strategic introduction of a chlorine atom at the 3-position of the indazole ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile. This guide provides a comprehensive technical overview of the synthesis of 3-chloro-1H-indazole from indazole, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving optimal yields and purity.

Strategic Approaches to the Chlorination of Indazole

The primary and most direct route to this compound involves the electrophilic chlorination of the indazole core. The regioselectivity of this reaction is a key challenge, as the indazole ring possesses multiple sites susceptible to electrophilic attack. However, the C3 position is generally favored due to the electronic nature of the heterocyclic system. Several chlorinating agents have been successfully employed for this transformation, each with its own set of advantages and mechanistic nuances.

Direct C-H Chlorination: A Mechanistic Overview

The direct chlorination of the indazole ring is a common and straightforward approach.[1] The selection of the chlorinating agent and reaction conditions is paramount in dictating the regioselectivity and yield of the desired 3-chloro isomer.

Key Chlorinating Agents and Their Mechanisms:

-

N-Chlorosuccinimide (NCS): NCS is a versatile and widely used reagent for the chlorination of various organic substrates, including heteroaromatics.[4][5][6][7][8] In the context of indazole chlorination, NCS can act as a source of an electrophilic chlorine species ("Cl+"). The reaction is believed to proceed via an electrophilic aromatic substitution mechanism.[5] The electron-rich indazole ring attacks the electrophilic chlorine atom of NCS, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation restores aromaticity, yielding this compound. The reaction can be catalyzed by acids or, in some cases, by solvents like DMSO.[4]

*dot graph "Electrophilic_Chlorination_with_NCS" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} *enddot Figure 1: General mechanism of electrophilic chlorination of indazole with NCS.

-

Thionyl Chloride (SOCl₂): While primarily known for converting alcohols to alkyl chlorides and carboxylic acids to acyl chlorides, thionyl chloride can also be used for the chlorination of some heterocyclic systems.[9][10][11][12] The reaction with indazole likely proceeds through a different mechanism than NCS. It may involve the formation of an intermediate chlorosulfite-type species at one of the nitrogen atoms, followed by an intramolecular rearrangement or intermolecular chlorination. The conditions for using SOCl₂ for direct chlorination of indazoles are often harsher than with NCS.

-

Copper(II) Chloride (CuCl₂): Copper(II) chloride can be used as a chlorinating agent, often in conjunction with a directing group or under specific catalytic conditions, to achieve regioselective chlorination.[13][14][15][16] For indazoles, CuCl₂-mediated chlorination might proceed through a single-electron transfer (SET) mechanism or via the formation of a copper-indazole complex that facilitates electrophilic attack. This method can offer high regioselectivity, particularly for C2-chlorination when a directing group is employed.[13]

Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for the synthesis of this compound using N-Chlorosuccinimide, a commonly employed and effective method.

Protocol 1: Chlorination of Indazole using N-Chlorosuccinimide (NCS)

This protocol is adapted from established literature procedures for the chlorination of indazoles.[4]

Materials:

-

Indazole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve indazole (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature. The reaction may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

-

Characterization: Confirm the identity and purity of the product by determining its melting point and analyzing it by ¹H NMR, ¹³C NMR, and mass spectrometry.[17][18][19]

Quantitative Data Summary:

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| NCS | MeCN | Room Temp - 50 | Good to Excellent | [4] |

| NCS (DMSO catalyzed) | - | - | High | [4] |

| SOCl₂ | - | Elevated | Variable | [20] |

Trustworthiness: Validating the Synthesis and Product

Ensuring the integrity of the synthesis and the final product is paramount. This involves careful control of the reaction, thorough purification, and comprehensive characterization.

Potential Side Reactions and Mitigation:

-

Over-chlorination: The formation of dichloro- or trichloroindazoles can occur if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long.[21][22] To mitigate this, it is crucial to use a controlled stoichiometry of the chlorinating agent and to monitor the reaction closely by TLC.[22]

-

Isomer Formation: While the C3 position is electronically favored, chlorination at other positions (e.g., C5, C7) can occur, leading to a mixture of isomers. The choice of solvent and reaction temperature can influence the regioselectivity.[1][22] Purification by column chromatography is essential to isolate the desired 3-chloro isomer.

Purification and Analytical Validation:

-

Chromatography: Column chromatography is the most effective method for purifying this compound from unreacted starting material, byproducts, and isomeric impurities.

-

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the substitution pattern on the indazole ring. The disappearance of the proton signal at the C3 position and the characteristic shifts of the remaining aromatic protons confirm the structure.[17][18][19]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbon atom bearing the chlorine, typically shifted downfield.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the product, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) provides a definitive signature for the presence of a single chlorine atom.

-

Safety Considerations

Working with chlorinating agents requires strict adherence to safety protocols to minimize risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23][24][25]

-

Ventilation: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of corrosive and potentially toxic vapors.[26][27]

-

Handling Chlorinating Agents:

-

N-Chlorosuccinimide (NCS): NCS is a stable solid but is an irritant. Avoid contact with skin and eyes.

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive liquid that reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care in a dry environment.

-

Chlorine Gas: Direct use of chlorine gas is highly hazardous and requires specialized equipment and training.[23][26][27]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from indazole is a critical transformation in medicinal chemistry. Direct chlorination, particularly with N-chlorosuccinimide, offers a reliable and efficient route to this valuable building block. By understanding the underlying reaction mechanisms, carefully controlling experimental conditions, and employing rigorous purification and analytical techniques, researchers can consistently obtain high-purity this compound for further derivatization and drug discovery efforts. Adherence to strict safety protocols is essential when handling the reactive chemicals involved in this synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. soc.chim.it [soc.chim.it]

- 5. benchchem.com [benchchem.com]

- 6. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 9. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

- 10. orgosolver.com [orgosolver.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 17. 3-CHLORO-1H-INDAZOL-5-AMINE(41330-49-8) 1H NMR spectrum [chemicalbook.com]

- 18. This compound | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound(29110-74-5) 1H NMR [m.chemicalbook.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 22. benchchem.com [benchchem.com]

- 23. erc.mp.gov.in [erc.mp.gov.in]

- 24. CCOHS: Chlorine [ccohs.ca]

- 25. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]

- 26. ercoworldwide.com [ercoworldwide.com]

- 27. tdi.texas.gov [tdi.texas.gov]

3-Chloro-1H-indazole CAS number and properties

An In-Depth Technical Guide to 3-Chloro-1H-indazole (CAS: 29110-74-5) for Advanced Research and Development

Introduction

This compound is a halogenated aromatic heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry and materials science. As an analogue of indole where a carbon atom is replaced by nitrogen in the five-membered ring, the indazole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] The presence of a chlorine atom at the 3-position provides a versatile synthetic handle for introducing further chemical diversity, making this compound an invaluable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.[4][5]

This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's core properties, synthesis, reactivity, key applications, and essential safety protocols. It aims to provide not just data, but actionable insights grounded in established scientific literature.

Chapter 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research. This compound is identified by the CAS Registry Number 29110-74-5.[6][7] Its structure consists of a fused benzene and pyrazole ring system, with a chlorine substituent at the C3 position of the pyrazole ring.[4]

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Tables

The key identifiers and physicochemical properties of this compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 29110-74-5 | [6][8][9] |

| Molecular Formula | C₇H₅ClN₂ | [6][7][9] |

| Molecular Weight | 152.58 g/mol | [6][8][9] |

| IUPAC Name | This compound | [9] |

| Synonyms | 3-Chloroindazole | [6][9][10] |

| EC Number | 249-444-9 | [6][8][9] |

| InChI Key | QPHAGNNWDZSKJH-UHFFFAOYSA-N | [9][10] |

| Property | Value | Source(s) |

| Appearance | Almost white to light beige powder | [8][11][12] |

| Melting Point | 149 °C (sublimes) | [7][8][10] |

| Boiling Point | ~250.7 °C (rough estimate) | [8] |

| Purity | Typically ≥97% | [10] |

| XLogP3 | 2.5 | [9][12] |

Chapter 2: Synthesis and Reactivity

Synthesis

A common and practical method for the laboratory-scale synthesis of this compound involves the chlorination of 3-indazolone. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) in a suitable solvent.[12]

Representative Synthetic Protocol: Chlorination of 3-Indazolone

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-indazolone in anhydrous pyridine.

-

While stirring, slowly add phosphorus oxychloride (POCl₃) to the solution at room temperature.

-

Heat the reaction mixture to 128-140 °C and maintain it under reflux for several hours until the reaction is complete (monitor by TLC).

-

After completion, cool the mixture to room temperature, which may result in the precipitation of the product.

-

Carefully quench the reaction by pouring the mixture over crushed ice.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under a vacuum to yield this compound. This method has been reported to produce yields in the range of 68-74%.[12]

Reactivity

The chemical reactivity of this compound is dominated by two primary sites: the nitrogen atom of the pyrazole ring (N1) and the chlorine-bearing carbon (C3).

-

N-Functionalization: The 'H' of the N-H bond is acidic and can be readily deprotonated by a base, allowing for alkylation, arylation, or acylation at the N1 position. This is a common strategy for building molecular complexity.[13]

-

C3 Cross-Coupling: The chloro group at the C3 position acts as an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of C-C, C-N, and C-S bonds, making it a cornerstone of library synthesis for drug discovery.[5][14]

Caption: Key reactivity pathways of this compound.

A recent advancement showcases a copper-catalyzed, CO₂ radical anion-mediated C(sp³)–N bond-forming reaction, where this compound serves as an exemplary substrate for coupling with alkyl bromides.[14] This method is notable for its mild conditions and scalability, highlighting the compound's utility in modern synthetic chemistry.[14]

Chapter 3: Applications in Drug Discovery and Medicinal Chemistry

The indazole core is a bioisostere of indole and is present in numerous biologically active compounds.[3] this compound serves as a key starting material for accessing derivatives with a wide spectrum of therapeutic potential.

-

Antiparasitic Agents: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as promising candidates against Leishmania species.[1][2] Molecular modeling studies suggest these compounds bind effectively within the active site of trypanothione reductase (TryR), a critical enzyme for the parasite's survival.[1][2]

-

Oncology: The scaffold is used to synthesize potent kinase inhibitors for cancer treatment.[15] The carboxylic acid functionality, often introduced after modifying the chloro group, allows for derivatization into amides and esters essential for interacting with biological targets.[15]

-

Central Nervous System (CNS) Disorders: It is a valuable intermediate for molecules targeting the CNS.[4] For example, granisetron, an antiemetic used in chemotherapy, is an indazole derivative.[3][13]

Caption: Therapeutic areas stemming from the this compound scaffold.

Chapter 4: Experimental Protocols

The following protocols are representative of common synthetic transformations performed using this compound.

Protocol 1: General N-Alkylation of this compound

This protocol is adapted from the synthesis of related N-alkylated nitroindazoles.[13]

-

Reagents & Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Electrophile: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2-1.5 eq) to the suspension. For increased reactivity, a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be added.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress using TLC.

-

Work-up: Upon completion, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indazole.

Protocol 2: Copper-Catalyzed C(sp³)–N Cross-Coupling

This protocol is based on a state-of-the-art method developed for C-N bond formation.[14]

-

Reagents & Setup: In a reaction vial, combine this compound (1.0 eq), the desired alkyl bromide (1.5 eq), [Cu(CH₃CN)₄]PF₆ (10 mol%), sodium formate (3.0 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent and Initiator: Add DMSO as the solvent. Then, add tert-butyl hydroperoxide (TBHP, 70 wt% in H₂O, 3.0 eq) as the radical initiator precursor.

-

Reaction: Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to isolate the C3-alkylated indazole product.

Chapter 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[9][10]

The corresponding signal word is Warning .[9][10]

Safety Precautions and Handling

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9] |

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, nitrile gloves, and a lab coat, is required.[17] For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[10]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[16][17] Keep the container tightly sealed to prevent moisture ingress and sublimation.[16][17]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, versatile reactivity at both the N1 and C3 positions, and proven utility in synthesizing biologically active molecules underscore its importance. By adhering to established synthetic protocols and rigorous safety standards, researchers can fully leverage the potential of this powerful heterocyclic building block to advance their scientific objectives.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound (29110-74-5) at Nordmann - nordmann.global [nordmann.global]

- 5. soc.chim.it [soc.chim.it]

- 6. This compound - High purity | EN [georganics.sk]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound CAS#: 29110-74-5 [m.chemicalbook.com]

- 9. This compound | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-クロロインダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | 29110-74-5 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound-7-carboxylic acid [myskinrecipes.com]

- 16. lookchem.com [lookchem.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its substituted derivatives have shown a wide range of biological activities, making the precise characterization of its core structure paramount for the development of novel therapeutics. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is fundamental for confirming the identity, purity, and structural integrity of this important molecule during synthesis and further functionalization.

The indazole ring system is a bicyclic aromatic heterocycle, and the introduction of a chlorine atom at the 3-position significantly influences its electronic properties and reactivity. This guide will delve into the interpretation of the spectral data, offering insights into how the chloro-substituent and the inherent aromaticity of the indazole core give rise to its unique spectroscopic fingerprint.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound with the standard atom numbering is presented below. This numbering system will be used consistently throughout this guide when referring to specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

Experimental Data

The ¹H NMR spectral data were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 11.01 | broad singlet | - |

| H7 | 7.73 | doublet | 8.2 |

| H4 | 7.55 | doublet | 8.6 |

| H5 | 7.47 | doublet of doublet of doublets | J₁ = 8.6, J₂ = 6.9, J₃ = 1.0 |

| H6 | 7.25 | doublet of doublet of doublets | J₁ = 8.2, J₂ = 6.9, J₃ = 1.0 |

Interpretation

-

NH Proton: The broad singlet observed at 11.01 ppm is characteristic of the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential intermolecular hydrogen bonding.

-

Aromatic Protons: The four protons on the benzene ring appear in the aromatic region between 7.25 and 7.73 ppm.

-

The downfield doublet at 7.73 ppm is assigned to H7, which is deshielded by the adjacent nitrogen atom (N1).

-

The doublet at 7.55 ppm corresponds to H4.

-

The signals for H5 and H6 appear as complex multiplets (doublet of doublet of doublets) due to coupling with their neighboring protons. The signal at 7.47 ppm is assigned to H5, and the signal at 7.25 ppm is assigned to H6. The observed coupling constants are consistent with ortho and meta couplings in a substituted benzene ring.

-

Caption: Workflow for ¹H NMR data acquisition and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Data

The following table summarizes the ¹³C NMR chemical shifts for this compound.

| Carbon | Chemical Shift (δ, ppm) |

| C3 | 143.2 |

| C7a | 141.5 |

| C3a | 127.8 |

| C5 | 127.0 |

| C6 | 121.7 |

| C4 | 120.9 |

| C7 | 110.4 |

Interpretation

-

C3 Carbon: The most downfield signal at 143.2 ppm is assigned to the C3 carbon, which is directly attached to the electronegative chlorine atom and a nitrogen atom, causing significant deshielding.

-

C7a and C3a Carbons: The quaternary carbons C7a and C3a, which are part of the ring fusion, appear at 141.5 and 127.8 ppm, respectively.

-

Aromatic Carbons: The remaining four carbons of the benzene ring (C4, C5, C6, and C7) resonate in the aromatic region. Their specific assignments are based on established substituent effects and comparison with related indazole derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Data

The IR spectrum of this compound exhibits several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | N-H stretching |

| 1625 | Medium | C=N stretching |

| 1500, 1460 | Strong | Aromatic C=C stretching |

| ~750 | Strong | C-Cl stretching |

Interpretation

-

N-H Stretching: The medium intensity band around 3100 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring.

-

C=N and C=C Stretching: The absorption at 1625 cm⁻¹ is attributed to the C=N stretching vibration within the pyrazole moiety. The strong bands at 1500 and 1460 cm⁻¹ are characteristic of the aromatic C=C stretching vibrations of the benzene ring.

-

C-Cl Stretching: The strong absorption around 750 cm⁻¹ corresponds to the C-Cl stretching vibration.

Caption: Generalized workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Experimental Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (³⁵Cl) |

| 154 | 33 | [M+2]⁺ (³⁷Cl) |

| 117 | ~40 | [M - Cl]⁺ |

| 90 | ~25 | [C₆H₄N]⁺ |

Interpretation

-

Molecular Ion Peak: The mass spectrum displays a prominent molecular ion peak [M]⁺ at m/z 152, corresponding to the nominal mass of this compound with the ³⁵Cl isotope.

-

Isotopic Peak: The presence of a peak at m/z 154 with approximately one-third the intensity of the molecular ion peak is a clear indication of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

-

Fragmentation Pattern:

-

The loss of a chlorine radical from the molecular ion results in the fragment ion at m/z 117.

-

Further fragmentation of the indazole ring can lead to the formation of the ion at m/z 90.

-

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a sufficient number of scans for adequate signal accumulation.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument's software will perform a Fourier transform on the interferogram to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Use electron ionization (EI) as the ionization method.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Record the mass spectrum over a suitable mass range (e.g., m/z 50-200).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure and the electronic environment of each atom. The IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the fragmentation behavior of the molecule. This information is indispensable for chemists working with this compound, ensuring its correct identification and facilitating the analysis of its derivatives in various research and development applications.

An In-Depth Technical Guide to 3-Chloro-1H-indazole: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical properties, explore its synthesis and reactivity from a mechanistic perspective, and highlight its critical role as an intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile scaffold.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring system.[1] Its structure is foundational to a vast array of biologically active molecules.

Chemical Structure and Tautomerism

The indazole core can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. For 3-chloro-indazole, the 1H-tautomer is generally the specified form. The chlorine atom at the C3 position is an electron-withdrawing group, which significantly influences the molecule's reactivity.[2][3]

Caption: Chemical structure of this compound.

IUPAC Nomenclature and Identification

The formal IUPAC name for this compound is This compound .[4][5] It is also commonly referred to as 3-Chloroindazole.[4][5][6]

| Identifier | Value |

| CAS Number | 29110-74-5[1][2][4] |

| Molecular Formula | C₇H₅ClN₂[2][4][5] |

| Molecular Weight | 152.58 g/mol [2][4][5] |

| InChIKey | QPHAGNNWDZSKJH-UHFFFAOYSA-N[5] |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1)Cl[5] |

Physicochemical Properties

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Appearance | Almost white to light beige fluffy powder | [2][3][7] |

| Melting Point | 149 °C (sublimes) | [2][6] |

| pKa | 11.93 ± 0.40 (Predicted) | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of the C3-chloro substituent, which acts as an excellent synthetic handle for diversification.

Principles of Indazole Reactivity: The C3-Position

The indazole nucleus is relatively electron-rich, making it susceptible to electrophilic substitution. However, direct functionalization at the C3-position can be challenging. Therefore, halogenation, particularly chlorination, at this position is a key strategic step. The resulting C3-chloro group transforms the position into an electrophilic site, enabling nucleophilic substitution or participation in metal-catalyzed cross-coupling reactions. This two-stage approach (halogenation followed by coupling) is a cornerstone of modern indazole chemistry.[8]

Synthetic Protocol: Direct Chlorination of 1H-Indazole

A common and effective method for the synthesis of this compound is the direct chlorination of the parent 1H-indazole using N-chlorosuccinimide (NCS).[8] The causality behind this choice is that NCS is a mild and selective electrophilic chlorinating agent, minimizing side reactions that could occur with harsher reagents like elemental chlorine.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-indazole.

-

Solvent Addition: Add a suitable solvent such as acetonitrile (MeCN). The choice of an aprotic solvent is crucial to prevent side reactions with the electrophilic chlorinating agent.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within several hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Key Reactions: The C3-Chloro Group as a Synthetic Handle

The true value of this compound lies in its ability to serve as a precursor to more complex molecules. The C3-chloro atom is an excellent leaving group for various transformations.

Copper-Catalyzed C(sp³)–N Cross-Coupling: A recent advancement demonstrates the power of this compound in forming C-N bonds, which are ubiquitous in pharmaceuticals.[9] In this protocol, a copper catalyst mediates the coupling between the indazole nitrogen and an unactivated alkyl bromide.

Caption: Logical workflow for Cu-catalyzed N-alkylation.

Experimental Protocol: N-Alkylation of this compound [9]

-

Rationale: This protocol is self-validating because control experiments without the copper catalyst or base result in no product formation, confirming their essential roles. The base (Cs₂CO₃) deprotonates the indazole N-H, forming the active nucleophile. The copper catalyst facilitates the coupling with the alkyl halide.

-

Reaction Setup: In a glovebox, add this compound, the alkyl bromide, [Cu(CH₃CN)₄]PF₆ (10 mol %), and Cs₂CO₃ (base) to a vial.

-

Solvent: Add anhydrous dimethyl sulfoxide (DMSO).

-

Execution: Seal the vial and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

-

Quenching & Extraction: Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The resulting crude product is purified via flash chromatography to yield the N-alkylated this compound.

Applications in Medicinal Chemistry and Drug Development

Indazole is considered a "privileged scaffold" because its derivatives are known to bind to a wide range of biological targets with high affinity.[10] this compound is a premier starting material for accessing these valuable derivatives.

-

Kinase Inhibitors in Oncology: Many kinase inhibitors feature the indazole core. This compound serves as a key building block for creating libraries of compounds to screen against various kinases, which are often dysregulated in cancer.[11]

-

CNS-Targeting Agents: The scaffold is used to synthesize molecules targeting the central nervous system, including treatments for neurological and psychiatric disorders.[1]

-

Antiparasitic Drug Discovery: Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania, the parasite responsible for leishmaniasis.[10][12][13] Molecular modeling studies suggest these compounds bind effectively within the active site of the parasite's trypanothione reductase (TryR) enzyme.[12]

-

Anti-Inflammatory Agents: The indazole structure is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine.[13][14] this compound provides a versatile entry point for synthesizing novel anti-inflammatory compounds.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[5][7]

| GHS Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.[4][5][7] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5] |

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[4] Use a dust mask or work in a fume hood to avoid inhalation.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[15] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[15]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable building block. The ability to use the C3-chloro group as a versatile handle for diversification allows researchers to efficiently construct complex molecular architectures and explore new chemical space in the quest for novel therapeutics. Understanding the principles outlined in this guide is key to unlocking the full potential of this powerful scaffold.

References

- 1. This compound (29110-74-5) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound CAS#: 29110-74-5 [m.chemicalbook.com]

- 3. This compound | 29110-74-5 [chemicalbook.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. This compound | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. soc.chim.it [soc.chim.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-7-carboxylic acid [myskinrecipes.com]

- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

Tautomeric Landscapes of 3-Chloro-1H-indazole: A Guide for Drug Discovery Professionals

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological efficacy is intimately linked to their physicochemical properties, which are governed by a subtle yet critical phenomenon: annular tautomerism. This guide provides an in-depth technical exploration of tautomerism in 3-chloro-1H-indazole, a vital synthon in drug development. We will dissect the equilibrium between the 1H- and 2H-tautomeric forms, elucidate the analytical methodologies required for their characterization, and discuss the profound implications of this tautomerism on molecular interactions and drug design strategies. This document is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of indazole chemistry to drive innovation.

Introduction: The Dynamic Nature of the Indazole Core

The indazole scaffold, a bicyclic heteroaromatic system, is characterized by the fusion of a benzene and a pyrazole ring. A key feature of the indazole nucleus is its capacity for annular tautomerism, where the proton on the pyrazole ring can reside on either of the two nitrogen atoms, giving rise to the 1H- and 2H-tautomers.[1][2] While seemingly a minor structural alteration, the position of this single proton dramatically reshapes the molecule's electronic distribution, dipole moment, hydrogen bonding capability, and overall three-dimensional shape.

The 1H-indazole form, possessing a benzenoid structure, is generally the more thermodynamically stable and predominant tautomer in most conditions.[1][2][3][4] In contrast, the 2H-indazole tautomer has a quinonoid-like structure.[2] Theoretical calculations, such as those at the MP2/6-31G* level, predict that the 1H-tautomer of unsubstituted indazole is more stable than the 2H form by approximately 3.6 kcal/mol.[3][5] This inherent stability preference is a critical baseline for understanding how substituents and the local environment can modulate the tautomeric equilibrium. For drug development professionals, recognizing which tautomer is present and how it might interact with a biological target is paramount for rational drug design.

The 1H/2H Tautomeric Equilibrium of this compound

The introduction of a chlorine atom at the C3-position of the indazole ring creates this compound, a versatile intermediate in organic synthesis.[3] The tautomeric equilibrium between this compound and its 3-chloro-2H-indazole counterpart is the central focus of our investigation.

Caption: Figure 1. Tautomeric equilibrium in 3-chloro-indazole.

The equilibrium is dynamic and highly sensitive to environmental factors. Understanding these influences is crucial for controlling reaction outcomes and predicting biological behavior.

The Role of Solvation

Solvent polarity and hydrogen-bonding capacity are primary drivers of tautomeric preference.

-

Aprotic, Nonpolar Solvents (e.g., CDCl₃, CD₂Cl₂): In less polar environments, intramolecular forces can play a more significant role. While the 1H form is generally more stable, specific substitution patterns can favor the 2H tautomer if intramolecular hydrogen bonds are possible.[5][6]

-

Aprotic, Polar Solvents (e.g., DMSO-d₆, Pyridine): Polar solvents can stabilize the tautomer with the larger dipole moment. For many indazoles, the 2H-tautomer exhibits a significantly larger dipole moment than the 1H form.[7][8] Furthermore, the basicity of solvents like DMSO can facilitate proton transfer and stabilize specific tautomers through intermolecular hydrogen bonding.[5][6]

-

Protic Solvents (e.g., Water, Methanol): Protic solvents can engage in hydrogen bonding with both tautomers, acting as both H-bond donors and acceptors. This can facilitate rapid proton exchange, often resulting in a time-averaged structure observed in techniques like NMR, unless studies are performed at low temperatures.[9]

Temperature Effects

Thermodynamic parameters can be elucidated through variable-temperature (VT) NMR studies. By observing the coalescence or sharpening of signals corresponding to each tautomer at different temperatures, it is possible to determine the kinetic and thermodynamic parameters of the interconversion process.[10][11]

Analytical Characterization: A Multi-Technique Approach

No single technique provides a complete picture of tautomerism. A validated, multi-pronged analytical strategy is essential for unambiguously characterizing the tautomeric state of 3-chloro-indazole in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[2][10][11] The chemical shifts of the ring protons and, more definitively, the ring carbons are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H forms.

| Nucleus | Key Diagnostic Features for Indazole Tautomers |

| ¹H NMR | The chemical shift of the N-H proton is a primary indicator, though it can be broad and exchangeable. The shifts of aromatic protons, particularly H4 and H7, are also diagnostic. |

| ¹³C NMR | This is often the most reliable method. The chemical shifts of the bridgehead carbons (C3a and C7a) and the carbons adjacent to the nitrogen atoms (C3 and C7) show distinct differences between the 1H and 2H isomers.[2] |

| ¹⁵N NMR | Due to its wide chemical shift range, ¹⁵N NMR is extremely sensitive to the tautomeric state, although it may require isotopic enrichment for enhanced sensitivity.[11] |

Table 1. Key NMR diagnostic features for indazole tautomer analysis.

Caption: Figure 2. Experimental workflow for NMR-based tautomer analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides unequivocal proof of the tautomeric form present in the solid state.[2][12] By precisely locating the positions of all atoms, including the hydrogen on the nitrogen, it offers a static, definitive snapshot of the molecule's structure. This data is invaluable for calibrating computational models and understanding solid-state packing effects.

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers.[13][14][15] By calculating the Gibbs free energy of both the 1H and 2H forms in the gas phase and in various solvent continua (using models like the Polarizable Continuum Model - PCM), researchers can predict the thermodynamically favored tautomer under different conditions.[14][16]

-

Structure Optimization: Build the 3D structures of both this compound and 3-chloro-2H-indazole. Perform full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[14]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

-

Solvation Modeling: Re-run optimizations and frequency calculations within a PCM model representing the solvent of interest (e.g., water, DMSO) to account for solvation effects.[14]

-

Energy Comparison: Compare the calculated Gibbs free energies (G) of the two tautomers in both the gas phase and solution. The tautomer with the lower free energy is predicted to be the more stable. The energy difference (ΔG) can be used to estimate the equilibrium constant (KT = e^(-ΔG/RT)).

Implications for Drug Discovery and Development

The tautomeric state of a molecule like 3-chloro-indazole is not an academic curiosity; it has profound real-world consequences in drug discovery.

-

Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns. The 1H-tautomer has an H-bond donor at N1 and an acceptor at N2, while the 2H-tautomer has the donor at N2 and an acceptor at N1. This inversion can completely alter the binding mode to a protein target, potentially turning an active compound into an inactive one, or vice-versa.

-

Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility. The more polar 2H-tautomer may exhibit different solubility and permeability profiles compared to the 1H form, impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Chemical Reactivity and Synthesis: The nucleophilicity of the nitrogen atoms differs between tautomers. This affects the regioselectivity of subsequent reactions, such as N-alkylation, which is a common step in synthesizing diverse compound libraries.[2] Generally, N1 isomers are thermodynamically favored, while N2 isomers can be kinetically favored under certain reaction conditions.[2]

Conclusion

The annular tautomerism of this compound represents a critical molecular switch that dictates its chemical and biological identity. For scientists in drug development, a comprehensive understanding and rigorous analytical characterization of this equilibrium are non-negotiable. By employing a synergistic approach that combines high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can effectively map the tautomeric landscape of this vital heterocyclic core. This knowledge empowers the rational design of more selective, potent, and effective therapeutic agents, ultimately accelerating the path from chemical scaffold to clinical candidate.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors for oncology and agents targeting central nervous system disorders.[1][2] Its utility as a synthetic intermediate necessitates a thorough understanding of its fundamental physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in drug discovery and development. We will delve into the causal factors governing the behavior of this compound in various solvent systems and under different stress conditions, enabling the design of robust synthetic routes, stable formulations, and reliable analytical methods.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is paramount for its effective application.

| Property | Value | Source |

| Chemical Formula | C₇H₅ClN₂ | [3][4] |

| Molecular Weight | 152.58 g/mol | [3] |

| Appearance | Almost white to light beige fluffy powder | [5][6] |

| Melting Point | 149 °C (sublimes) | |

| pKa | 11.93 ± 0.40 (Predicted) | [6] |

| LogP | 2.5 (Predicted) | [3][7] |

| CAS Number | 29110-74-5 | [3][4] |

The indazole ring system, a fusion of benzene and pyrazole rings, imparts a degree of aromatic stability. The presence of the chlorine atom at the 3-position introduces an electron-withdrawing group, influencing the molecule's electronic distribution and reactivity.[5][6] The predicted pKa suggests weak acidity of the N-H proton, a crucial factor in its solubility in aqueous basic solutions and its potential for N-alkylation or N-arylation reactions.[8] The predicted LogP value indicates moderate lipophilicity, suggesting a preference for organic solvents over water.

Solubility Profile: A Practical Approach

Quantitative solubility data is often scarce for specialized reagents like this compound. The following section provides a detailed protocol for determining its solubility in a range of common laboratory solvents, along with estimated solubility values to guide initial experimental design.

Experimental Protocol for Solubility Determination

This protocol employs a gravimetric method for its simplicity and reliability.[9]

Objective: To determine the solubility of this compound in various organic solvents and aqueous buffers at ambient temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Purified water

-

pH buffers (e.g., pH 2, 4, 7, 9, 12)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Filtration apparatus (e.g., syringe filters with a 0.45 µm pore size)

-

Pre-weighed vials

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 50 mg).

-

Add a known volume (e.g., 2 mL) of the respective solvent or buffer to each vial.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is essential.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, labeled vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation of the solute.

-

Once the solvent is completely removed, re-weigh the vial.

-

The difference in weight corresponds to the mass of dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility (mg/mL) = (Mass of dissolved solute) / (Volume of the aliquot)

-

Estimated Solubility of this compound

The following table provides estimated solubility values based on the general behavior of heterocyclic compounds with similar structural features. These are intended as a starting point for experimental work.

| Solvent | Polarity Index | Estimated Solubility (mg/mL) | Classification |

| Toluene | 2.4 | < 1 | Very slightly soluble |

| Dichloromethane | 3.1 | 1 - 10 | Slightly soluble |

| Acetone | 5.1 | 10 - 30 | Soluble |

| Isopropanol | 3.9 | 10 - 30 | Soluble |

| Acetonitrile | 5.8 | 10 - 30 | Soluble |

| Ethanol | 4.3 | 30 - 100 | Sparingly soluble |

| Methanol | 5.1 | 30 - 100 | Sparingly soluble |

| DMF | 6.4 | > 100 | Freely soluble |

| DMSO | 7.2 | > 100 | Freely soluble |

| Water (pH 7) | 10.2 | < 0.1 | Practically insoluble |

| Aqueous Buffer (pH 2) | 10.2 | < 0.1 | Practically insoluble |

| Aqueous Buffer (pH 12) | 10.2 | 1 - 10 | Slightly soluble |

Note: These are estimations and should be confirmed experimentally.

The expected low aqueous solubility is consistent with the molecule's moderate lipophilicity. The increased solubility in basic aqueous solution is anticipated due to the deprotonation of the N-H group to form a more polar indazolide anion.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for defining appropriate storage conditions, identifying compatible reaction parameters, and developing stability-indicating analytical methods. Forced degradation studies are essential to probe the intrinsic stability of the molecule.[10][11][12][13][14]

Experimental Workflow for Forced Degradation

The following workflow outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.[14]

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under forced degradation conditions.

-

Hydrolysis: Under harsh acidic or basic conditions, the chloro-substituent at the 3-position may be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 1H-indazol-3-ol.

-

Oxidation: The indazole ring is generally stable to oxidation, but under strong oxidative conditions, ring opening or the formation of N-oxides could occur.

-

Photodegradation: Indazoles are known to undergo phototransposition to benzimidazoles upon UV irradiation.[15] This would involve a rearrangement of the pyrazole ring.

References

- 1. This compound (29110-74-5) at Nordmann - nordmann.global [nordmann.global]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 29110-74-5 [chemicalbook.com]

- 6. This compound CAS#: 29110-74-5 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmajournal.net [pharmajournal.net]

- 10. onyxipca.com [onyxipca.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmadekho.com [pharmadekho.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing 3-Chloro-1H-indazole for Research and Development

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount to the success of a project. 3-Chloro-1H-indazole, a key building block in the synthesis of a wide range of biologically active compounds, is no exception. Its utility as a precursor for pharmaceuticals targeting the central nervous system and in the development of kinase inhibitors for cancer treatment underscores the need for a reliable and high-quality supply chain. This in-depth technical guide provides field-proven insights into navigating the commercial landscape of this compound suppliers, ensuring the selection of material that meets the stringent requirements of research and drug development.

The Critical Role of this compound in Medicinal Chemistry

This compound (CAS No. 29110-74-5) is a halogenated heterocyclic compound featuring a fused benzene and pyrazole ring system.[1] The presence of the chlorine atom at the 3-position provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis. The indazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2] Specifically, derivatives of this compound are instrumental in the synthesis of compounds targeting various biological pathways. For instance, it serves as a key intermediate in the development of kinase inhibitors, a class of targeted cancer therapeutics.[3] The purity and impurity profile of this starting material can significantly impact the yield, purity, and ultimately the biological activity and safety of the final drug candidate.

Navigating the Supplier Landscape: A Comparative Analysis

The selection of a commercial supplier for this compound should be a carefully considered process, weighing factors such as purity, available documentation, scale-up capabilities, and customer support. Below is a comparative overview of some of the prominent suppliers in the market.

| Supplier | Purity/Grade | Available Quantities | Key Documentation | Noteworthy Features |

| MilliporeSigma (formerly Sigma-Aldrich) | 97% | 5 g | Certificate of Analysis (CoA) for specific lots, Safety Data Sheet (SDS) | Extensive lot-specific documentation available online, strong reputation for quality in the research community. |

| Thermo Scientific Chemicals (formerly Acros Organics) | 99% | 5 g, 25 g | Specification Sheet, SDS[4][5] | Offers a high-purity grade, detailed specification sheets provide key analytical parameters. |

| Georganics | High Purity | Milligrams to multi-kilogram batches | Safety Data Sheet (SDS)[6] | Caters to a wide range of scales from research to production, indicating pilot-scale and bulk manufacturing capabilities. |

| BroadPharm | Not specified | 1 g | NMR data available, SDS upon request[7] | Provides direct access to analytical data (NMR) on their website, which can be a valuable preliminary screening tool. |

| BLD Pharm | Not specified | Various | NMR, HPLC, LC-MS, UPLC data available[8] | Offers a comprehensive suite of analytical data for their products, beneficial for detailed quality assessment. |

| Nordmann | Intermediate Grade | Inquire for details | General product information[1][9] | Positions itself as a supplier of intermediates for drug synthesis, suggesting a focus on the pharmaceutical industry. |

The Imperative of Quality Control: A Self-Validating System

For a researcher, every experiment is a self-validating system, and this begins with the starting materials. The quality of this compound can be assessed through a careful review of the supplier's documentation and, if necessary, independent analytical testing.

Key Analytical Parameters to Scrutinize:

-

Purity by HPLC/GC: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing the purity of organic compounds. Look for a purity specification of ≥98% for most applications. Thermo Scientific Chemicals, for instance, specifies a GC purity of ≥98.5%.[4]

-

Identity by NMR and IR: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the chemical structure of the compound. BroadPharm and BLD Pharm provide access to NMR data, which can be compared against literature values or internal standards.[7][8]

-

Impurities: The Certificate of Analysis should ideally provide information on the levels of any significant impurities. The synthesis of indazoles can sometimes lead to regioisomeric impurities, which can be difficult to separate in later stages. Understanding the potential for such impurities is crucial.

-

Residual Solvents: The presence of residual solvents from the manufacturing process can interfere with subsequent reactions. A CoA should indicate that residual solvents are below acceptable limits.

-

Water Content: For moisture-sensitive reactions, the water content of the starting material is a critical parameter.

Experimental Protocol: Verifying the Purity of this compound by HPLC

This protocol outlines a general method for verifying the purity of a commercial sample of this compound.

Objective: To determine the purity of a this compound sample using reverse-phase HPLC.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Method:

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

HPLC Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: 254 nm

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B

-

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Supplier Selection Workflow: A Logic-Driven Approach

The process of selecting a supplier for a critical raw material like this compound should be systematic and well-documented. The following diagram illustrates a logical workflow for this process.

References

- 1. This compound (29110-74-5) at Nordmann - nordmann.global [nordmann.global]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. This compound, 29110-74-5 | BroadPharm [broadpharm.com]

- 8. 29110-74-5|this compound|BLD Pharm [bldpharm.com]

- 9. This compound (29110-74-5) at Nordmann - nordmann.global [nordmann.global]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-1H-indazole

Introduction: The Double-Edged Sword of a Versatile Building Block

3-Chloro-1H-indazole is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development.[1][2][3] Its indazole core, bearing an electron-withdrawing chloro group, serves as a crucial intermediate in the synthesis of a diverse array of pharmaceutical compounds, including kinase inhibitors for cancer therapy and agents targeting inflammatory and neurological disorders.[1][3][4] The indazole scaffold is recognized for its ability to form stable heterocyclic structures that can effectively interact with biological targets, making it a privileged structure in modern drug design.[1][3]